molecular formula C14H15N5OS2 B2675887 5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-3-ol CAS No. 477526-86-6

5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-3-ol

Cat. No. B2675887
CAS RN: 477526-86-6
M. Wt: 333.43
InChI Key: GRBLJUNJLKBAAI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including an amino group, a pyrazol group, and a benzothieno[2,3-d]pyrimidin group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to adopt different conformations depending on the conditions, which could affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure and the conditions under which it’s studied .

Scientific Research Applications

Synthesis and Derivatives

  • Novel Synthesis Techniques : A study by Tolkunov et al. (2013) detailed the synthesis of tetrahydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts and dihydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidine-1,3(2H,4H)-diones, showcasing advanced techniques in synthesizing complex pyrimidine derivatives (Tolkunov et al., 2013).

  • Diverse Derivative Synthesis : Xiao et al. (2008) reported the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, highlighting the versatility of pyrimidine compounds in generating a range of biologically active molecules (Xiao et al., 2008).

Potential Biological Activities

  • Antitumor and Antibacterial Agents : Hafez et al. (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives, demonstrating their potential as antitumor and antibacterial agents. This study suggests possible therapeutic applications of similar pyrimidine compounds (Hafez et al., 2017).

  • Serotonin Receptor Antagonists : Ivachtchenko et al. (2011) described the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines as serotonin 5-HT6 receptor antagonists, indicating the potential of pyrimidine compounds in neuropsychiatric disorder treatments (Ivachtchenko et al., 2011).

  • Antiproliferative Activity : Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives, evaluating their antiproliferative activity against various cancer cell lines. This research highlights the anticancer potential of pyrimidine-based compounds (Nagaraju et al., 2020).

  • Methionine Aminopeptidase Inhibitors : Çoruh et al. (2018) explored etodolac-thioether derivatives as methionine aminopeptidase inhibitors, demonstrating their potential in cancer treatment (Çoruh et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and the conditions under which it’s used .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

5-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS2/c15-12-11-8-3-1-2-4-9(8)22-13(11)17-14(16-12)21-6-7-5-10(20)19-18-7/h5H,1-4,6H2,(H2,15,16,17)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBLJUNJLKBAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=CC(=O)NN4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one

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